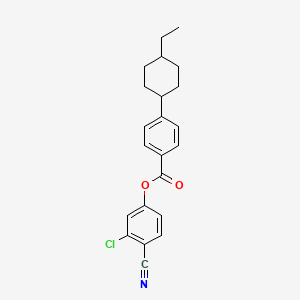
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-cyanophenyl benzoate: This can be achieved through a Friedel-Crafts acylation reaction where 3-chloro-4-cyanophenyl is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-(4-Ethylcyclohexyl)benzoic acid: This intermediate can be synthesized by the hydrogenation of 4-ethylcyclohexanone followed by oxidation to form the corresponding carboxylic acid.
Esterification: The final step involves the esterification of 3-Chloro-4-cyanophenyl benzoate with 4-(4-ethylcyclohexyl)benzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 3-amino-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate.
Reduction: Formation of 3-chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate.
Oxidation: Formation of 3-chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-cyanophenyl benzoate
- 4-(4-Ethylcyclohexyl)benzoic acid
- 3-Chloro-4-aminophenyl 4-(4-ethylcyclohexyl)benzoate
Uniqueness
3-Chloro-4-cyanophenyl 4-(4-ethylcyclohexyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
89458-04-8 |
|---|---|
Molekularformel |
C22H22ClNO2 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(3-chloro-4-cyanophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C22H22ClNO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(25)26-20-12-11-19(14-24)21(23)13-20/h7-13,15-16H,2-6H2,1H3 |
InChI-Schlüssel |
YDAPFQXMFWOEQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


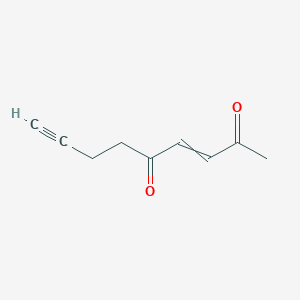
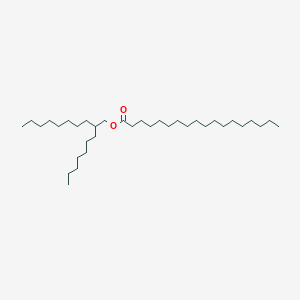

![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)
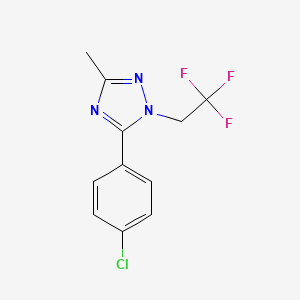
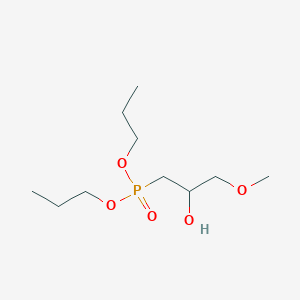
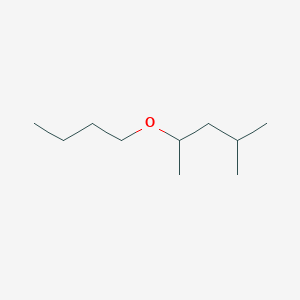
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
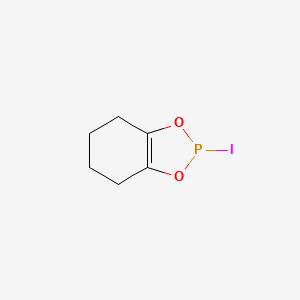
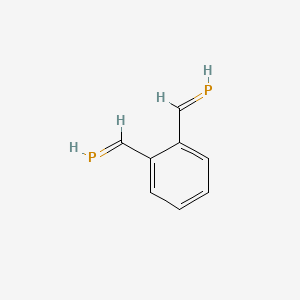
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
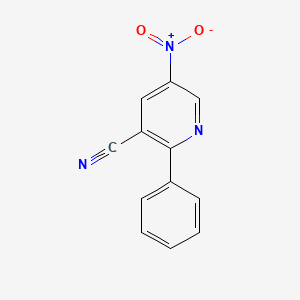
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
